Nevirapine

Description

La névirapine est un inhibiteur non nucléosidique de la transcriptase inverse utilisé principalement dans le traitement et la prévention de l'infection par le virus de l'immunodéficience humaine de type 1 (VIH-1). Elle est souvent utilisée en association avec d'autres médicaments antirétroviraux pour améliorer son efficacité. La névirapine agit en inhibant l'enzyme transcriptase inverse, qui est essentielle à la réplication du VIH-1 .

Propriétés

IUPAC Name |

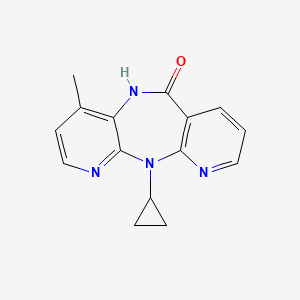

2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDJXKOVJZTUJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7031797 | |

| Record name | Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nevirapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014383 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>39.9 [ug/mL] (The mean of the results at pH 7.4), In water, 100 mg/l @ neutral pH, 1.05e-01 g/L | |

| Record name | SID865943 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Nevirapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NEVIRAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nevirapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014383 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

3.4X10-9 mm Hg @ 25 °C /Estimated/ | |

| Record name | NEVIRAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from pyridine and water | |

CAS No. |

129618-40-2 | |

| Record name | Nevirapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129618-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nevirapine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129618402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nevirapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nevirapine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | nevirapine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=641530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEVIRAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99DK7FVK1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NEVIRAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nevirapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014383 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

247-249 °C, 196.06 °C | |

| Record name | Nevirapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NEVIRAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nevirapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014383 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Limitations of Traditional Methods

Traditional synthesis approaches suffered from several drawbacks:

- Lower overall yields (approximately 59%)

- Multiple reaction steps requiring various solvents

- Labor-intensive and time-consuming processes

- Higher environmental impact due to solvent exchanges

- Increased production costs from complex manufacturing processes

Improved Batch Synthesis Process

Two-Step Single Solvent System

Significant advancements in this compound synthesis have been achieved through a streamlined batch process developed by the Medicines for All (MFA) initiative. This improved method utilizes two highly substituted pyridine precursors:

The improved process consolidates the synthesis into two reaction steps performed in a single solvent system (diglyme) with sodium hydride as the base. This approach eliminates costly solvent exchanges that traditionally added significant process complexity requiring waste treatment, remediation, or recycling.

Detailed Batch Synthesis Protocol

The batch synthesis process follows these specific steps:

Step 1: CYCLOR Formation

- In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, 2-chloro-3-amino-4-picoline (CAPIC) (105 g, 735 mmol) is combined with diglyme (225 ml)

- The mixture is cooled to 0-5°C

- Sodium hydride (35.7 g, 892.5 mmol) is added slowly while maintaining the temperature below 5°C

- After sodium hydride addition, the mixture is heated to 55-60°C

- Methyl 2-cyclopropylaminonicotinate (Me-CAN) (133.5 g, 700 mmol) is added

- The reaction is stirred at 55-60°C for approximately 1 hour to form 2-(cyclopropylamino)-nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR)

Step 2: Cyclization to this compound

- The reaction temperature is raised to 105-110°C

- A suspension of sodium hydride (7.14 g, 178.5 mmol) in diglyme (22.5 ml) is prepared and heated to 105°C

- The CYCLOR solution is added dropwise over 30 minutes while maintaining the temperature at 105-110°C

- The mixture is held at 112-117°C for approximately 2 hours

- HPLC monitoring confirms complete cyclization of CYCLOR to this compound

- The mixture is cooled to 0-5°C, and excess sodium hydride is quenched by slow addition of water (30 ml) while keeping the temperature below 50°C

This improved batch process achieves an overall yield of 87%, representing a significant improvement over traditional methods.

Reaction Scheme

The reaction can be represented as follows:

CAPIC + Me-CAN + NaH/diglyme → CYCLOR

CYCLOR + NaH/diglyme → Crude this compound

Continuous Flow Synthesis Methods

Continuous Pharmaceutical Manufacturing Approach

Continuous pharmaceutical manufacturing (CPM) represents an innovative production paradigm offering enhanced efficiency and economic viability compared to batch protocols. A continuous flow synthesis of this compound has been developed using the same precursors as the improved batch process but employing specialized flow chemistry equipment.

Flow Chemistry Equipment and Setup

The continuous synthesis employs the following equipment:

Detailed Continuous Flow Protocol

The continuous flow synthesis follows this specific procedure:

Stage 1: CAPIC-Na Formation

- Two reagent streams are prepared:

- 3 M solution of CAPIC in anhydrous diglyme

- 2 M slurry of sodium hydride in anhydrous diglyme

- CAPIC and sodium hydride are pumped via the alternating syringe pump into the spinning disk reactor heated to 95°C

- Flow rates: CAPIC at 2.02 mL/min and sodium hydride at 5.00 mL/min

- The resulting CAPIC-Na stream is diverted until steady-state production is achieved

Stage 2: CYCLOR Formation

- The CAPIC-Na stream is dropped over neat Me-CAN (1.0 g, 5.2 mmol) in a nitrogen-purged flask

- The reaction mixture is stirred at 65°C for 2 hours until 80-85% conversion to CYCLOR (confirmed by HPLC) or 98% conversion by 1H NMR

Stage 3: Cyclization to this compound

- A sodium hydride column is heated to 165°C

- The CYCLOR solution is pumped through the E-Series Vapourtec system into the sodium hydride column at 1 mL/min

- The crude this compound product stream is collected after steady-state conversion is observed (approximately 96% by 1H NMR)

This continuous process achieves an overall yield of 87%, matching the improved batch process while offering additional advantages inherent to continuous manufacturing.

Process Optimization Parameters

Research into the technoeconomic optimization of this compound continuous pharmaceutical manufacturing has revealed several key parameters for optimal production:

| Parameter | Optimal Condition | Effect on Process |

|---|---|---|

| Reactor Temperature | Higher temperatures | Minimizes total production cost |

| pH | Lower pH | Requires less neutralizing agent for cost-optimal configurations |

| Solvent Recovery | Higher recovery rates | Improves E-factors (environmental factors) |

Table 1: Key parameters for optimizing continuous this compound synthesis

Alternative Synthesis Approaches

Low-Cost, High-Yield Synthesis Method

A patent (WO2016118586A1) describes a method utilizing cyclopropylaminonicotinate esterified at the 2-position. The synthesis proceeds as follows:

- Cyclopropylaminonicotinate (CAN) ester reacts with 2-chloro-3-amino-4-methylpyridine (CAPIC) in diglyme under basic conditions (sodium hydride)

- This forms 2-(cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR)

- Heating CYCLOR in diglyme under basic conditions effects ring closure to form this compound

The patent specifies that preferred CAN ester is Me-CAN (methyl ester) and includes methods for preparing CAPIC and 2-cyclopropyl amino nicotinic acid (2-CAN).

Alternative Base Approach

Patent WO2012168949A2 describes a process utilizing simpler bases as neutralizing agents:

- 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide (Formula III) is reacted with cyclopropylamine

- The reaction employs reagents selected from carbonates, bicarbonates, acetates of alkali metals, or lanthanum oxide

- The process is described as industrially feasible, scalable, and environmentally favorable

This approach aims to address limitations of previous methods that were labor-intensive, time-consuming, and environmentally unfavorable.

Purification Methods

Acid-Base Purification Process

A common purification method involves acid-base extraction:

- Crude this compound (10 g, 37.55 mmol) is combined with purified water (43 ml) in a flask

- The mixture is cooled to 0-5°C

- Concentrated hydrochloric acid (11.6 ml, 138.8 mmol) is added dropwise while maintaining temperature below 5°C

- After complete addition, the mixture is stirred for 30 minutes at 0-5°C to ensure complete dissolution

- Activated carbon (0.3 g) is added and stirred for another 30 minutes at 0-5°C

- The solution is filtered through a celite pad to remove carbon

- The celite pad is rinsed with water (2 × 5 ml)

- The clear filtrate is filtered using a 4 μm filter to remove any insoluble material

After filtration, the pH is adjusted with sodium hydroxide to precipitate pure this compound, which is then collected by filtration and dried.

Recrystallization Methods

Alternative purification can be achieved through recrystallization:

Crude this compound is dissolved in an organic solvent such as:

The solution is heated to reflux temperature

Upon cooling, pure this compound crystallizes and is isolated by filtration

This method can achieve purity levels of at least 99.5% as determined by HPLC.

Analytical Methods for Purity Assessment

Several analytical methods are employed to assess this compound purity:

- High-Performance Liquid Chromatography (HPLC)

- Ultra Performance Liquid Chromatography (UPLC)

- Powder X-ray Diffraction (XRD)

- Differential Scanning Calorimetry (DSC)

- Thermogravimetric Analysis (TGA)

The patents indicate that this compound produced by these methods meets or exceeds United States Pharmacopeia (USP) specifications with chromatographic purity typically ≥99.5%.

Comparative Analysis of Synthesis Methods

Yield and Efficiency Comparison

| Synthesis Method | Overall Yield | Number of Steps | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Traditional Method | ~59% | Multiple (5+) | Established process | Lower yield, more complex, higher costs |

| Improved Batch Process | 87% | 2 (one unit operation) | Higher yield, single solvent system | Requires handling of sodium hydride |

| Continuous Flow Process | 87% | 2 (continuous) | Higher yield, better reproducibility, continuous operation | Requires specialized equipment |

| Alternative Base Method | Not specified | 2 | Uses simpler bases, environmentally favorable | Yield not specified in patent |

| Microwave-Assisted (for prodrugs) | 68-92% | 1 | Very rapid (2-3 min), no purification needed | Applicable only to prodrug synthesis |

Table 2: Comparative analysis of this compound synthesis methods

Economic and Environmental Analysis

The continuous manufacturing approach offers significant economic advantages:

Raw material cost: Approximately $58.4/kg based on Chemical Marketing Reporter/ISIS pricing for commodity-based raw materials

Environmental factors:

Process reproducibility:

- Continuous processes: 4-5 sigma reproducibility

- Batch processes: 2 sigma reproducibility

- Fewer failed batches and less reworking of off-spec product

Analyse Des Réactions Chimiques

Types de réactions : La névirapine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La névirapine peut être oxydée pour former divers métabolites.

Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.

Substitution : La névirapine peut subir des réactions de substitution, en particulier en présence de nucléophiles

Réactifs et Conditions Communes :

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Les nucléophiles tels que les amines et les thiols sont souvent utilisés dans les réactions de substitution

Produits majeurs : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de la névirapine, qui peuvent avoir des propriétés pharmacologiques différentes .

4. Applications de la Recherche Scientifique

La névirapine a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier les inhibiteurs non nucléosidiques de la transcriptase inverse.

Biologie : Employée dans la recherche sur la réplication du VIH-1 et les mécanismes de résistance.

Médecine : Partie intégrante de la thérapie antirétrovirale pour l'infection à VIH-1. .

5. Mécanisme d'Action

La névirapine exerce ses effets en se liant directement à l'enzyme transcriptase inverse du VIH-1. Cette liaison provoque une perturbation du site catalytique de l'enzyme, bloquant ainsi les activités de l'ADN polymérase dépendante de l'ARN et dépendante de l'ADN. Cette inhibition empêche la réplication du VIH-1, réduisant la charge virale dans l'organisme du patient .

Composés Similaires :

Efavirenz : Un autre inhibiteur non nucléosidique de la transcriptase inverse utilisé dans le traitement du VIH-1.

Etravirine : Connu pour son efficacité contre les souches de VIH-1 résistantes à d'autres inhibiteurs non nucléosidiques de la transcriptase inverse.

Rilpivirine : Un nouvel inhibiteur non nucléosidique de la transcriptase inverse avec un profil d'effets secondaires favorable

Unicité de la névirapine : La névirapine est unique en raison de sa capacité à prévenir la transmission mère-enfant du VIH pendant l'accouchement, une caractéristique qui n'est pas souvent associée à d'autres inhibiteurs non nucléosidiques de la transcriptase inverse. De plus, sa longue demi-vie permet des doses moins fréquentes, ce qui peut améliorer l'observance du traitement par les patients .

Applications De Recherche Scientifique

HIV Treatment

Nevirapine is mainly prescribed as part of combination antiretroviral therapy for HIV-1 infection. Its effectiveness is well-documented in numerous clinical studies.

Efficacy and Safety

- This compound has shown durable virological and immunological responses in approximately 50% of antiretroviral-naive patients when used in combination with two nucleoside reverse transcriptase inhibitors (NRTIs) such as zidovudine or lamivudine .

- A systematic review indicated that this compound-based regimens are comparable to efavirenz-based regimens in terms of achieving undetectable plasma HIV RNA levels .

Combination Therapy

- This compound is often combined with other antiretroviral medications to reduce the risk of viral resistance. For instance, it is commonly used with NRTIs and sometimes with protease inhibitors .

- The drug is particularly important in preventing mother-to-child transmission of HIV during childbirth, often administered as a single dose to mothers and infants .

Potential Applications Beyond HIV

Recent research has indicated that this compound may have therapeutic effects beyond its original application for HIV treatment.

Thyroid Cancer

- Experimental studies have shown that this compound can inhibit the migration and invasion of thyroid cancer cells. This suggests that the drug may have potential applications in oncology, particularly for certain types of cancer .

Case Studies and Clinical Trials

Several clinical trials have demonstrated the effectiveness and safety profile of this compound in various populations.

Pharmacokinetics and Resistance

This compound has a low genetic barrier to resistance, which can lead to rapid emergence of resistant viral strains if not used correctly. Studies indicate that monitoring drug levels can help mitigate this risk:

Mécanisme D'action

Nevirapine exerts its effects by binding directly to the reverse transcriptase enzyme of HIV-1. This binding causes a disruption in the enzyme’s catalytic site, thereby blocking the RNA-dependent and DNA-dependent DNA polymerase activities. This inhibition prevents the replication of HIV-1, reducing the viral load in the patient’s body .

Comparaison Avec Des Composés Similaires

Efavirenz: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.

Etravirine: Known for its efficacy against HIV-1 strains resistant to other non-nucleoside reverse transcriptase inhibitors.

Rilpivirine: A newer non-nucleoside reverse transcriptase inhibitor with a favorable side effect profile

Uniqueness of Nevirapine: this compound is unique due to its ability to prevent mother-to-child transmission of HIV during childbirth, a feature not commonly associated with other non-nucleoside reverse transcriptase inhibitors. Additionally, its long half-life allows for less frequent dosing, which can improve patient adherence to the treatment regimen .

Activité Biologique

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used in the treatment of Human Immunodeficiency Virus (HIV) infection. It is often part of combination therapy regimens and is especially noted for its role in managing HIV-1. This compound's mechanism of action involves binding to the reverse transcriptase enzyme, thereby inhibiting its function and preventing viral replication.

This compound exerts its antiviral effects by binding to the reverse transcriptase (RT) enzyme, which is crucial for the replication of HIV. This binding inhibits both RNA-dependent and DNA-dependent DNA polymerase activities, leading to a disruption of the enzyme's catalytic site. Notably, this compound does not compete with nucleoside triphosphates or the template, which allows it to effectively inhibit HIV replication without affecting human DNA polymerases .

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with over 90% bioavailability. It has a low level of protein binding (approximately 60%) and is extensively metabolized in the liver via cytochrome P450 enzymes (CYP 3A4 and CYP 2B6). The drug undergoes autoinduction, which increases its clearance rate over time, resulting in a decrease in its terminal half-life from approximately 45 hours after a single dose to about 25-30 hours during chronic dosing .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | >90% |

| Protein Binding | ~60% |

| Half-life (single dose) | ~45 hours |

| Half-life (multiple dosing) | 25-30 hours |

| Clearance Increase | 1.5-2 fold over time |

Efficacy in Clinical Studies

This compound has been evaluated in numerous clinical trials, demonstrating significant efficacy in reducing viral load and increasing CD4 cell counts among HIV-infected patients.

Case Study: Combination Therapy

A randomized double-blind trial compared the effects of various combinations including this compound. The study found that patients receiving a triple drug therapy regimen containing this compound showed a significantly greater decrease in plasma viral load compared to those on dual therapies. Specifically, at week 52, 51% of patients on triple therapy had undetectable plasma HIV-1 RNA levels compared to only 12% and 0% in the other groups .

Table 2: Efficacy Outcomes from Clinical Trials

| Treatment Group | Plasma HIV-1 RNA <20 copies/mL (%) | Disease Progression/Death (%) |

|---|---|---|

| Triple Drug Therapy | 51% | 12% |

| Zidovudine + Didanosine | 12% | 25% |

| Zidovudine + this compound | 0% | 23% |

Safety Profile and Adverse Effects

While this compound is effective, it is associated with several adverse effects, particularly skin rashes and liver toxicity. In clinical studies, rash occurred in approximately 22% of patients treated with this compound, with severe cases reported at a lower frequency . Liver function tests often showed elevated levels in patients on this compound, necessitating monitoring during treatment.

Table 3: Common Adverse Effects Associated with this compound

| Adverse Effect | Incidence (%) |

|---|---|

| Rash | 22% |

| Elevated Liver Enzymes | 30% |

| Gastrointestinal Complaints | Varies |

Long-term Efficacy and Resistance

Long-term studies have shown that this compound-containing regimens can remain effective for over ten years. However, resistance can develop if this compound is used as monotherapy or if adherence is poor. Resistance mutations have been identified in patients who experienced treatment failure while on this compound .

Case Study: Resistance Development

In a study involving patients who were treated with zidovudine plus this compound, resistance was observed in all patients who had viral amplification after six months of therapy. This highlights the importance of adherence to combination therapy to prevent resistance development .

Q & A

Q. How to formulate hypotheses on this compound’s neuropsychiatric side effects using the PICO framework?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.